Corynomycolic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C32H64O3 |
|---|---|
Molecular Weight |
496.8 g/mol |
IUPAC Name |
3-hydroxy-2-tetradecyloctadecanoic acid |
InChI |
InChI=1S/C32H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)30(32(34)35)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30-31,33H,3-29H2,1-2H3,(H,34,35) |
InChI Key |
CUEQHYJSSUSIFI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)O)O |
Synonyms |
corynomycolic acid |
Origin of Product |
United States |
Structural Elucidation and Isoform Diversity of Corynomycolic Acids
Core Chemical Structure and Defining Features
Corynomycolic acids are formally defined as -hydroxy--alkyl branched long-chain fatty acids. gerli.comebi.ac.ukcabidigitallibrary.orgunifei.edu.brebi.ac.uk Their fundamental structure consists of a longer "meromycolate" chain and a shorter -alkyl branch, both attached to a -hydroxy carboxylic acid motif. gerli.comunifei.edu.brnih.gov This core -hydroxy--alkyl structure is a defining feature shared across the mycolic acid family. gerli.comnih.govpnas.org
The biosynthesis of this core structure involves the condensation of two fatty acid molecules. nih.govpnas.orgnih.gov In Corynebacterium, this typically involves the condensation of two relatively short fatty acids, such as palmitic acid (C16), through a mechanism involving an intermediate -ketoester and subsequent reduction to the -hydroxy group. iupac.org The asymmetric carbons in the mycolic motif typically possess an R,R configuration. nih.gov
Unlike the more complex mycolic acids found in Mycobacterium, corynomycolic acids generally have a simpler structure, often lacking the diverse functional groups (such as methoxy, keto, epoxy, or cyclopropane (B1198618) rings) that can be present in the meromycolate chains of mycobacterial mycolic acids. gerli.comcabidigitallibrary.orgnih.govoup.com However, some variations in saturation profiles, including the presence of cis-double bonds, can occur in corynomycolic acids. gerli.comunam.mx
Variation in Chain Lengths and Saturation Profiles Across Species
A key characteristic distinguishing corynomycolic acids from other mycolic acids is their relatively shorter chain length. While mycolic acids from Mycobacterium species typically range from C60 to C90, corynomycolic acids from Corynebacterium species generally contain between 22 and 36 carbon atoms in total. gerli.comcabidigitallibrary.orgunifei.edu.brnih.govunam.mx The -branch in corynomycolates is also shorter, typically ranging from C8 to C18. nih.govplos.org
The specific range of chain lengths can vary between different Corynebacterium species. For instance, Corynebacterium diphtheriae has been reported to contain corynomycolic acids with 30 to 36 carbon atoms. oup.com Studies on Corynebacterium lepus grown on specific substrates like kerosene (B1165875) have shown a mixture of corynomycolic acids ranging from C28 to C43, with a pronounced maximum at C32 and C33. asm.orgasm.org These studies also observed both even and odd carbon number homologues, suggesting the utilization of substrate oxidation products. asm.orgasm.org
Saturation profiles in corynomycolic acids can also exhibit variation. While some corynomycolic acids are saturated, others can contain double bonds, typically with a cis configuration. gerli.comunam.mxmicrobiologyresearch.org The presence and position of these double bonds contribute to the diversity of corynomycolate isoforms.
The variation in chain lengths and saturation profiles across Corynebacterium species is influenced by differences in their fatty acid biosynthesis pathways. nih.gov In Corynebacterium, the meromycolate chain is typically formed using fatty acids of approximately C16 chain lengths. nih.gov This contrasts with Mycobacterium, where a second fatty acid synthase system (FAS-II) is involved in elongating the meromycolate chain to much greater lengths. nih.govnih.gov
Characterization of Specific Corynomycolate Isoforms
The characterization of specific corynomycolate isoforms relies on various analytical techniques, including chromatography and mass spectrometry. ebi.ac.uknih.govscience.govresearchgate.net High-performance liquid chromatography (HPLC) has been used to study the corynomycolic acid profiles of different Corynebacterium species, revealing distinct patterns that can be used for identification. nih.gov However, analytical reverse-phase HPLC alone may not provide detailed structural information as isomers with similar polarities can coelute. nih.gov
Mass spectrometry, particularly techniques like thermospray mass spectrometry, has been employed to analyze corynomycolic acids and their derivatives, providing information on their molecular weight and fragmentation patterns. ebi.ac.uk Gas chromatography-mass spectrometry (GC-MS) is also a valuable tool for separating and analyzing molecular species of mycolic acids, including corynomycolic acids, allowing for the determination of carbon number and the presence of double bonds. microbiologyresearch.orgresearchgate.net
Detailed analysis has shown that even within a single species, corynomycolic acids can exist as a mixture of isoforms differing in chain length and saturation. asm.orgasm.orgfrontiersin.org For example, studies on C. lepus identified a mixture of corynomycolic acids with varying R1 and R2 alkyl fragment lengths. asm.orgasm.org The R1 alkyl fragments varied from C16 to C25, and the R2 fragments varied from C6 to C14. asm.orgasm.org
Specific corynomycolate isoforms can also be found esterified to sugars, forming glycolipids such as trehalose (B1683222) monocorynomycolate (TMCM) and trehalose dicorynomycolate (TDCM). oup.complos.orgfrontiersin.orgnih.govbiorxiv.org These glycolipids are located in the outer leaflet of the bacterial mycomembrane and contribute to its structure and function. oup.complos.org The synthesis and characterization of specific synthetic corynomycolate derivatives and their conjugates, such as synthetic trehalose monocorynomycolate (TMM-C32:0), are important for understanding their biological roles. frontiersin.orgnih.gov
Biosynthesis of Corynomycolic Acid: Pathways, Enzymes, and Regulation
Overview of De Novo Fatty Acid Synthesis Precursors
The biosynthesis of corynomycolic acids is intimately linked to the de novo fatty acid synthesis pathway frontiersin.orgnih.govoup.com. In Corynebacterium, this process is primarily carried out by a type I Fatty Acid Synthase (FAS I) system frontiersin.orgnih.govnih.govoup.commicrobiologyresearch.orgresearchgate.net. The primary precursors for de novo fatty acid synthesis are acetyl-CoA and malonyl-CoA mit.eduoup.comasm.org. Acetyl-CoA serves as the initial priming unit, while malonyl-CoA acts as the extender unit, providing two-carbon units for chain elongation mit.eduoup.comasm.org.
Unlike mycobacteria, which utilize both FAS I and FAS II systems for fatty acid elongation, corynebacteria typically lack a functional FAS II system frontiersin.orgnih.govoup.commicrobiologyresearch.orgresearchgate.net. Consequently, the fatty acids generated by FAS I, typically with chain lengths of C16-C18, are directly utilized as precursors for corynomycolic acid synthesis nih.govfrontiersin.orgoup.com. Some Corynebacterium species may also incorporate exogenous fatty acids from their environment if they lack the full de novo synthesis capability frontiersin.orgnih.gov.
Key Enzymatic Steps in Corynomycolate Condensation
The final stages of this compound biosynthesis involve the condensation of two fatty acid precursors, followed by reduction nih.govfrontiersin.orgpnas.orgresearchgate.net. This process requires the coordinated action of several key enzymes.
Fatty Acid Synthase I (FAS I) and its Role in Precursor Generation
Fatty Acid Synthase I (FAS I) in Corynebacterium is a large, multifunctional enzyme complex responsible for the de novo synthesis of saturated and sometimes unsaturated fatty acids, primarily of chain lengths C16 and C18 nih.govoup.commicrobiologyresearch.orgresearchgate.netnih.gov. These fatty acids serve as the principal precursors for this compound synthesis nih.govfrontiersin.orgoup.com. The Corynebacterium glutamicum FAS I system, for instance, involves two functional enzymes, FasA and FasB, although FasA appears to be the more critical for growth microbiologyresearch.orgresearchgate.netnih.gov. FAS I catalyzes a series of reactions, including condensation, reduction, dehydration, and further reduction, to elongate the growing acyl chain using malonyl-CoA units mit.eduoup.com.
Acetyl-CoA Carboxylase (ACCase) Activities in Malonyl-CoA Production
Acetyl-CoA Carboxylase (ACCase) is a pivotal enzyme that catalyzes the first committed step in fatty acid biosynthesis: the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA mit.eduoup.comasm.orgnih.gov. Malonyl-CoA is the essential two-carbon donor for the elongation steps carried out by FAS I mit.eduoup.comasm.org. In Corynebacterium, ACCase is a multisubunit complex mit.eduasm.orgnih.gov. Studies in C. glutamicum have identified multiple ACCase components, including AccBC, AccD1, and AccE, involved in providing malonyl-CoA for fatty acid synthesis nih.govresearchgate.netresearchgate.netnih.govasm.org. Additionally, specific acyl-CoA carboxylases, such as those involving AccD2 and AccD3 (or AccD4 in M. tuberculosis), are required for the carboxylation of a fatty acid precursor (the future α-branch) prior to the final condensation step in mycolic acid synthesis pnas.orgmit.eduresearchgate.netnih.govasm.orgasm.org. This carboxylation activates the α-carbon, enabling the subsequent decarboxylative condensation nih.gov.
Here is a table summarizing the ACCase components in C. glutamicum:
| ACCase Component | Subunit Type | Role in Malonyl-CoA Production | Relevance to this compound Synthesis |
| AccBC | α-subunit | Contains biotin (B1667282) carboxylase and biotin carboxyl carrier protein domains | Part of the core ACCase complex providing malonyl-CoA for FAS I nih.govmit.eduresearchgate.netnih.gov |
| AccD1 | β-subunit | Carboxyltransferase activity | Part of the core ACCase complex providing malonyl-CoA for FAS I nih.govresearchgate.netresearchgate.netnih.govasm.org |
| AccE | ε-subunit | Required for efficient binding of substrates frontiersin.orgnih.gov | Part of the core ACCase complex providing malonyl-CoA for FAS I nih.govresearchgate.netresearchgate.netnih.gov |
| AccD2/AccD3 | β-subunits | Acyl-CoA carboxylase activity, specifically carboxylating a fatty acid precursor pnas.orgmit.eduresearchgate.netnih.govasm.orgasm.org | Essential for activating one of the fatty acid substrates for the Pks13 condensation pnas.orgmit.eduresearchgate.netnih.govasm.orgasm.org |
Polyketide Synthase (Pks13) in Condensation Reactions
Polyketide Synthase (Pks13) is a large, multi-domain enzyme that catalyzes the final Claisen-type condensation reaction in mycolic acid biosynthesis, including the synthesis of corynomycolic acids nih.govpnas.orgresearchgate.netnih.govnih.gov. Pks13 is responsible for joining two activated fatty acid precursors: a carboxylated fatty acyl chain (derived from FAS I products and modified by an acyl-CoA carboxylase like AccD2/AccD3/AccD4) and a second fatty acyl chain nih.govfrontiersin.orgpnas.orgresearchgate.netunifei.edu.br. This condensation results in the formation of a β-ketoacyl intermediate nih.govfrontiersin.orgpnas.org. Studies have shown that Pks13 contains domains necessary for this condensation and the release of the product pnas.org. Deletion of the pks13 gene in C. glutamicum leads to a deficiency in mycolic acid production and an accumulation of fatty acid precursors, highlighting its essential role in the condensation step pnas.orgresearchgate.netnih.gov.
Acyl-AMP Ligase (FadD32) Functionality
Acyl-AMP ligase (FadD32) plays a crucial role in activating one of the fatty acid precursors for the Pks13-catalyzed condensation nih.govpnas.orgresearchgate.net. FadD32 is predicted to be a long-chain acyl-AMP ligase nih.gov. It catalyzes the adenylation of a fatty acid, forming a fatty acyl-AMP intermediate nih.govresearchgate.net. This activated intermediate is then transferred to Pks13, specifically to the phosphopantetheinyl (P-pant) arm of its N-terminal ACP domain, in a process that requires the presence of active FadD32 nih.gov. This interaction between FadD32 and Pks13 is considered an initiation module for the mycolic condensation system nih.gov. The fadD32 gene is often found clustered with pks13 and accD4, suggesting a functional relationship in mycolic acid biosynthesis frontiersin.orgunam.mxpnas.orgasm.orgasm.org.
β-Ketoacyl-ACP Reductase (CmrA) Involvement
Following the condensation of the two fatty acid chains by Pks13, a β-ketoacyl intermediate is formed nih.govfrontiersin.orgpnas.org. The final step in forming the characteristic β-hydroxy group of corynomycolic acids is the reduction of this β-keto group nih.govfrontiersin.orgnih.govmdpi.comresearchgate.net. This reduction is catalyzed by the enzyme β-Ketoacyl-ACP Reductase, also known as Corynebacterineae mycolate reductase A (CmrA) nih.govfrontiersin.orgnih.govmdpi.comresearchgate.netescholarship.org. CmrA performs the reduction of the β-keto function to yield the mature this compound motif nih.govmdpi.comresearchgate.net.
Here is a table summarizing the key enzymes involved in corynomycolate condensation:
| Enzyme Name | Gene | Primary Function in Condensation | Substrates/Products Involved |
| Polyketide Synthase (Pks13) | pks13 | Catalyzes the Claisen-type condensation of two activated fatty acid precursors | Condenses a carboxylated fatty acyl chain and a fatty acyl chain to form a β-ketoacyl intermediate nih.govfrontiersin.orgpnas.orgresearchgate.netnih.govunifei.edu.br |
| Acyl-AMP Ligase (FadD32) | fadD32 | Activates a fatty acid precursor by forming a fatty acyl-AMP intermediate and transferring it to Pks13 | Converts a fatty acid and ATP to fatty acyl-AMP and pyrophosphate; transfers acyl group to Pks13 nih.govpnas.orgresearchgate.net |
| β-Ketoacyl-ACP Reductase (CmrA) | cmrA | Reduces the β-keto group of the condensation product | Reduces the β-ketoacyl intermediate to a β-hydroxyacyl product (mature this compound) nih.govfrontiersin.orgnih.govmdpi.comresearchgate.netescholarship.org |
Post-Synthetic Modifications and Trehalose (B1683222) Conjugation
Following their synthesis, corynomycolic acids undergo further modifications, including conjugation to trehalose and acetylation, which are critical for their transport and incorporation into the cell wall structure.
Formation of Trehalose Monocorynomycolate (TMCM)
Newly synthesized mycolic acids, including corynomycolic acids, are initially linked to polyketide synthase 13 (Pks13) via a thioester bond on the cytoplasmic side of the inner membrane. Subsequently, these mycolic acids are transferred to trehalose 6-phosphate to yield phosphorylated trehalose monomycolate (TMM-P). Dephosphorylation of TMM-P results in the formation of trehalose monomycolate (TMM), or specifically, trehalose monocorynomycolate (TMCM) in corynebacteria. nih.gov This process involves a mycolyltransferase I enzyme. nih.gov In Corynebacterium glutamicum, the trehalose mycolate is reduced by CmrA (Cgp_2717) to form trehalose monohydroxycorynomycolate (hTMCM) in the inner leaflet of the inner membrane. researchgate.netresearchgate.netresearchgate.net TMCM serves as a key intermediate for the synthesis of other mycolate-containing glycolipids, such as trehalose dicorynomycolate (TDCM), and for the attachment of corynomycolates to the arabinogalactan (B145846) layer of the cell wall. nih.govresearchgate.netresearchgate.net
Acetylation and Deacetylation Processes
Acetylation is a significant post-synthetic modification of TMCM in corynebacteria. This modification occurs on the fatty acid moiety of the this compound, a unique characteristic for an acyltransferase-3 (AT3) protein. microbiologyresearch.org In C. glutamicum, the integral membrane acetyltransferase TmaT (NCgl2759 or Cgp_3163) catalyzes the acetylation of hTMCM to form acetylated trehalose monocorynomycolate (AcTMCM). researchgate.netresearchgate.netmicrobiologyresearch.orgnih.gov This transient acetylation is crucial for the efficient transport of TMCM across the inner membrane to the periplasmic space, mediated by transporters like CmpL1 and CmpL4. researchgate.netresearchgate.netnih.gov
Research using [14C]-acetyl-CoA has demonstrated the direct transfer of the acetyl label onto TMCM in cell-free extracts. microbiologyresearch.org In vivo pulse-chase experiments with [14C]-acetate have shown that AcTMCM is rapidly synthesized and turned over in wild-type C. glutamicum strains. nih.gov While acetylation facilitates transport, it is hypothesized that an unidentified deacetylase removes the acetyl group after translocation, reconstituting hTMCM in the outer leaflet of the inner membrane. researchgate.net The orthologue of TmaT in Mycobacterium tuberculosis, Rv0228, is encoded by an essential gene, highlighting the importance of this acetylation process. microbiologyresearch.org
Genetic Determinants and Regulatory Mechanisms of Biosynthesis
The biosynthesis of this compound is governed by specific genes, often organized in clusters, and is subject to transcriptional and post-translational regulatory mechanisms.
Transcriptional and Post-Translational Regulation of Pathways
The biosynthesis of corynomycolic acids is subject to regulation at both the transcriptional and post-translational levels. Transcriptional regulators play a role in controlling the expression of genes involved in fatty acid and mycolic acid synthesis. For example, in mycobacteria, the transcriptional regulator FasR controls the expression of the fas (fatty acid synthase) and acpS (4-phosphopantetheinyl transferase) genes, which are involved in these pathways. conicet.gov.arnih.gov While a direct homologue of FasR from M. tuberculosis has not been found in Corynebacterium species, suggesting potentially different regulatory pathways, transcriptional regulators of fas genes have been identified in Corynebacterium. nih.gov
Post-translational modifications, such as phosphorylation and acetylation, also contribute to the regulation of enzymes in the mycolic acid biosynthesis pathway. Phosphorylation of enzymes like FadD32 can impact their activity, providing a mechanism for post-translational control. science.gov Acetylation, as discussed earlier, plays a regulatory role in the transport of TMCM. nih.gov Furthermore, studies have indicated that rhomboid proteases, membrane-integral proteins, might have a functional link to cell envelope lipid biosynthesis, including mycolic acids, suggesting another layer of post-translational regulation through protein cleavage. frontiersin.orgfrontiersin.org The abundance of certain enzymes involved in mycolic acid biosynthesis has been observed to change in different growth phases, hinting at complex regulatory networks. frontiersin.org
Table: Key Enzymes and Proteins in this compound Biosynthesis and Modification
| Enzyme/Protein Name | Proposed Function | Associated Process | PubChem CID (if available for the compound/related structure) |
| Pks13 | Catalyzes the final Claisen-type condensation in mycolic acid biosynthesis. nih.govpnas.org | Mycolic acid chain elongation | - |
| FadD32 | Fatty acyl-AMP ligase, activates meroacyl substrates. nih.govpnas.org | Substrate activation for condensation | - |
| AccD4 | Subunit of acyl-CoA carboxylase, involved in carboxylation of FAS-I products. pnas.orgfrontiersin.org | Substrate activation for condensation | - |
| CmrA (Cgp_2717) | Reduces trehalose mycolate to hTMCM. researchgate.netresearchgate.netresearchgate.net | Formation of hTMCM | - |
| TmaT (NCgl2759/Cgp_3163) | Acetyltransferase, acetylates hTMCM to AcTMCM. researchgate.netresearchgate.netmicrobiologyresearch.orgnih.gov | Acetylation of TMCM | - |
| MmpL3 (NCgl0228/NCgl2769) | Transporter involved in TMCM export across the inner membrane. nih.gov | TMCM transport | - |
| CmpL1/CmpL4 | Redundant non-essential lipid transporters involved in TMCM transport. researchgate.net | TMCM transport | - |
| FasR | Transcriptional regulator of fas and acpS genes (in mycobacteria). conicet.gov.arnih.gov | Transcriptional regulation of fatty acid biosynthesis | - |
Note: PubChem CIDs are provided for the compound this compound and trehalose where available. Specific enzyme PubChem CIDs are not typically assigned in the same manner as for chemical compounds.
Assembly and Integration of Corynomycolic Acids into the Mycomembrane
Transport Mechanisms Across Bacterial Membranes
Following their synthesis on the inner leaflet of the cytoplasmic membrane, corynomycolic acids, primarily in the form of trehalose (B1683222) monocorynomycolate (TMCM), must be transported across the inner membrane to the periplasmic space. microbiologyresearch.orgresearchgate.netacs.org This translocation is a critical step in mycomembrane biogenesis. Studies, particularly in Corynebacterium glutamicum, have shed light on the proteins involved in this transport process. researchgate.netnih.govacs.org
Role of Specific Transporters (e.g., CmpL1/4)
The transport of TMCM across the inner membrane in Corynebacterium species is mediated by dedicated transporters belonging to the Resistance-Nodulation-Division (RND) superfamily. shareok.orgpnas.orgnih.govresearchgate.net In C. glutamicum, two such transporters, CmpL1 (encoded by NCgl2769) and CmpL4 (encoded by NCgl0228), have been identified as being essential for the export of TMCM. nih.govresearchgate.net These transporters are functionally redundant, meaning that the presence of at least one of them is sufficient for TMCM export; however, simultaneous depletion of both CmpL1 and CmpL4 leads to hypersusceptibility to antibiotics and growth deficiencies, likely due to alterations in the cell envelope composition and structure. nih.govresearchgate.net CmpL1 and CmpL4 share structural similarities with the essential mycobacterial mycolic acid transporter MmpL3 and are thought to function via a proton motive force-dependent mechanism, similar to other RND transporters. shareok.orgnih.govresearchgate.netsemanticscholar.org Research indicates that acetylation of the corynomycolic acid chain in hTMCM by the acetyltransferase TmaT (NCgl2759) facilitates its transport by CmpL1 and CmpL4. nih.govacs.org
Covalent Linkage to Arabinogalactan-Peptidoglycan Complex
Once transported to the periplasmic space, corynomycolic acids undergo further modifications and are covalently linked to the arabinogalactan-peptidoglycan (AGP) complex. microbiologyresearch.orgnih.govnih.govnsf.govacs.org The AGP complex forms a thick layer beneath the mycomembrane and serves as a crucial structural component of the cell wall in Corynebacteriales. oup.comresearchgate.netresearchgate.netshareok.org The covalent attachment of mycoloyl residues to the arabinogalactan (B145846) polysaccharide is a defining feature of the cell envelope in these bacteria. oup.comresearchgate.netshareok.orgpnas.org This linkage forms the mycoloyl-arabinogalactan (mAG), which is then linked to the peptidoglycan layer, creating the mAGP complex. oup.comshareok.org This complex forms the inner leaflet of the mycomembrane. shareok.orgpnas.org Enzymes known as mycoloyltransferases are responsible for transferring the corynomycolic acids from donors like TMCM to the arabinogalactan. nih.gov
Physiological and Pathogenic Implications of Corynomycolic Acids in Bacteria
Impact on Bacterial Cell Wall Integrity and Permeability Barrier Function
The mycolic acid layer, including corynomycolic acids in corynebacteria, functions as a crucial permeability barrier that covers the cell wall researchgate.netplos.orgveteriankey.com. This lipid-rich outer membrane is functionally analogous to the outer membrane of Gram-negative bacteria plos.orgveteriankey.comresearchgate.net. The presence of this layer significantly impacts the integrity and permeability of the bacterial cell wall, regulating the exchange and communication between the cell's interior and its environment researchgate.net.
Studies have demonstrated that the mycolic acid content is key to the functionality of this permeability barrier in Corynebacterineae plos.orgnih.govresearchgate.net. For instance, a Corynebacterium diphtheriae strain lacking corynomycolates showed increased susceptibility to antibiotics, particularly β-lactam antibiotics, highlighting the role of the mycolic acid layer in preventing the access of harmful substances plos.org. Similarly, disruption of genes involved in mycoloyltransferase activity in Corynebacterium glutamicum leads to a decrease in cell wall-bound mycolates and affects the permeability of the bacterial envelope researchgate.net. The mycomembrane, formed by covalently linked mycoloyl residues and intercalated glycolipids like trehalose (B1683222) mycolates, contributes to this barrier function researchgate.netoup.com. The relative paucity of covalently linked corynomycolates in Corynebacterium glutamicum compared to mycobacteria suggests that TMCM and TDCM may play a more significant role in forming a complete inner leaflet of this outer membrane-like structure oup.com.
Quantitative analysis of the cell envelope lipids in Corynebacterium glutamicum has provided insights into the composition of this barrier. For example, bound corynomycolate and bound C12-C20 fatty acids contribute to the inner leaflet of the outer membrane, while "free" or extractable lipids, predominantly TDCM, are found in the outer leaflet pnas.orgpnas.org.
Data on the lipid composition of Corynebacterium glutamicum cell envelopes illustrates the significant presence of corynomycolates and related lipids:
| Lipid Component | Amount (mmol/100 g dcm) | Location in Cell Envelope |
| Bound corynomycolate | 5.2 | Inner leaflet of OM |
| Bound C12-C20 fatty acids | 5.2 | Inner leaflet of OM |
| Extractable corynomycolate (mostly TDCM) | 1.69 | Outer leaflet of OM |
| Phosphatidylglycerol | 0.97 | CMW extract |
| Cardiolipin | 0.22 | CMW extract |
| PI and PIMs | ~0.2 | CMW extract |
Note: dcm = dry cell mass, OM = Outer Membrane, CMW = Chloroform-Methanol-Water extract, PI = Phosphatidylinositol, PIMs = Phosphatidylinositol mannosides. Data derived from quantitative lipid analysis of C. glutamicum cell envelopes pnas.orgpnas.org.
Role in Bacterial Resistance to Environmental Stressors
The mycolic acid layer, including corynomycolic acids, is largely responsible for the high resistance of CMNR group bacteria to chemical and antibiotic stress researchgate.netplos.orgcabidigitallibrary.orgnih.gov. This protective barrier limits the entry of toxic compounds into the cell plos.orgresearchgate.net.
Beyond antibiotics, corynomycolic acids also contribute to resistance against other environmental stressors. The mycolic acid coat is thought to enable bacteria to survive for extended periods in the environment, a characteristic observed in other Actinomycetales like Mycobacterium uzh.ch. Corynebacterium pseudotuberculosis, for instance, is relatively resistant to environmental conditions and exhibits high tenacity in organic material, which is attributed in part to its mycolic acid layer uzh.ch.
Environmental factors, including heat stress, can influence the composition and content of mycolic acids in Corynebacterineae asm.org. Studies on Corynebacterium glutamicum have shown that heat stress induces transcriptional changes, including genes involved in cell wall biogenesis and lipid metabolism asm.org. Exposure to elevated temperatures can trigger an increase in mycolic acid biosynthesis and a decrease in phospholipid content, leading to a remodeling of the outer membrane lipid composition asm.org. This modification, including an increase in the ratio of saturated to unsaturated corynomycolates, appears to help protect the bacteria against heat damage asm.org.
The ability of corynebacteria to adapt their cell envelope lipid composition in response to stress underscores the importance of corynomycolic acids in their survival in diverse and challenging environments asm.org.
Contribution to Bacterial Virulence Mechanisms
Corynomycolic acids and the mycomembrane play a significant role in the interaction of bacteria with host cells and contribute to bacterial virulence mechanisms researchgate.netveteriankey.comcabidigitallibrary.orgnih.govoup.com. While the more complex mycolates of mycobacteria have extensively studied roles in virulence, the simpler corynomycolates also contribute to the pathogenic potential of Corynebacterium species nih.govcabidigitallibrary.org.
The mycolic acid layer is considered a main virulence determinant and is vital for bacterial survival within the host cabidigitallibrary.org. Both cell wall-bound mycolates and mycolate-containing glycolipids are crucial for host-pathogen interactions researchgate.netplos.org.
Interaction with Host Immune Responses (e.g., macrophage internalization, inflammatory signaling)
Corynomycolic acids and their derivatives, particularly trehalose corynomycolates, are involved in modulating host immune responses researchgate.netplos.orgveteriankey.comcabidigitallibrary.orgfrontiersin.orgnih.gov. Glycolipid extracts from the cell wall of Corynebacterium strains have been shown to bind to the C-type lectin receptor Mincle (macrophage-inducible C-type lectin) researchgate.netfrontiersin.org. Mincle, along with TLR2 (Toll-like receptor 2), is involved in the activation of macrophages by the corynebacterial cell wall researchgate.net.
Binding of mycolic acid-based glycolipids like trehalose dimycolate (TDM) to Mincle triggers signaling pathways that lead to the production of pro-inflammatory cytokines such as granulocyte colony-stimulating factor (G-CSF) and nitric oxide (NO) researchgate.netfrontiersin.org. This Mincle-dependent activation involves the Fc receptor gamma chain (FcRγ) and downstream signaling cascades like the Syk-Card9-Bcl10-MALT1 pathway, culminating in the activation of NF-κB, a transcription factor promoting cytokine and chemokine expression frontiersin.orgnih.gov.
While trehalose dimycolate (TDM) from mycobacteria is known to be a hyper-inflammatory molecule that stimulates pro-inflammatory responses, free mycolic acids (fMA), which can be generated from TDM hydrolysis, signal through different receptors like TREM2 and can promote immune evasion nih.govnih.gov. Although the specific roles of free corynomycolic acids in immune modulation are less characterized than mycobacterial fMAs, the principle of lipid structure influencing immune signaling is relevant nih.govnih.gov.
Studies on Corynebacterium diphtheriae interaction with macrophages have shown that the bacteria can delay phagolysosome maturation after internalization plos.orgresearchgate.net. Interestingly, this effect was observed even in a strain lacking corynomycolates, suggesting that while corynomycolic acids contribute to immune interaction, other bacterial factors are also involved in modulating phagosome maturation plos.orgresearchgate.net.
Modulation of Intracellular Survival within Host Cells
The mycolic acid layer contributes to the ability of pathogenic corynebacteria to survive within host cells, particularly within macrophages veteriankey.comcabidigitallibrary.orguzh.ch. The waxy coat provided by mycolic acids can protect the bacteria from hydrolytic enzymes within lysosomes and facilitate survival within the host cell cabidigitallibrary.org.
Corynebacterium pseudotuberculosis is a facultative intracellular parasite, and its corynomycolic acids are considered an important virulence factor contributing to its tenacity and ability to persist within host cells cabidigitallibrary.orguzh.ch. Early studies suggested that the mycolic acid layer allows the bacterium to survive the degradative mechanisms of macrophages uzh.ch. Electron microscopy studies have shown C. pseudotuberculosis within large cytoplasmic vacuoles in macrophages, interpreted as phagosomes uzh.ch. Despite the fusion of macrophage lysosomes with these phagosomes, the bacteria could survive, leading to the degeneration of the host cells, potentially due to cytotoxic properties of the surface lipids uzh.ch. The capacity to survive and replicate within phagocytic cells is crucial for the pathogenesis of C. pseudotuberculosis uzh.ch.
Modulation of phagolysosome maturation is a strategy employed by intracellular pathogens to enhance survival documentsdelivered.com. While C. diphtheriae can delay phagolysosome maturation independently of corynomycolic acids, the mycolic acid layer in other corynebacteria likely contributes to resisting the harsh environment of the phagolysosome plos.orgdocumentsdelivered.com.
Influence on Bacterial Growth and Morphology
Corynomycolic acids and their synthesis are linked to bacterial growth and morphology nih.govontosight.airesearchgate.net. The complex cell envelope structure, including the mycolic acid layer, is characteristic of the Corynebacteriales and is involved in their distinctive growth by tip extension researchgate.netnih.gov.
Alterations in mycolic acid composition or synthesis can affect bacterial growth rate and colony morphology nih.gov. For example, a mutant of Corynebacterium glutamicum with altered corynomycolate precursors showed a slow-growth phenotype bham.ac.ukbham.ac.uk. Genes involved in mycolic acid synthesis pathways have been identified as important for phage infection in C. glutamicum, further highlighting their role in cell envelope integrity and function which can impact growth researchgate.net.
The precise influence of specific corynomycolate profiles on growth and morphology can vary depending on the bacterial species and the nature of the alteration in lipid synthesis nih.govontosight.airesearchgate.net.
Phenotypic Consequences of Altered Corynomycolate Profiles
Alterations in the corynomycolate profiles of bacteria can lead to a range of phenotypic consequences, impacting their cell wall properties, resistance to stress, interaction with the host, and growth characteristics nih.govontosight.ainih.govresearchgate.netnih.gov.
As discussed, the absence or reduction of corynomycolates can lead to increased permeability of the cell envelope and enhanced susceptibility to antibiotics plos.orgnih.govresearchgate.net. This altered permeability can also affect the excretion of substances, as seen in Corynebacterium glutamicum mutants with reduced mycolic acid content, which showed increased production and excretion of L-glutamate and L-lysine researchgate.net.
Changes in corynomycolate composition can also influence the interaction with the host immune system, potentially altering the inflammatory response triggered by the bacteria researchgate.netfrontiersin.org. While the absence of corynomycolates in C. diphtheriae did not abolish the delay in phagolysosome maturation, it is plausible that variations in the specific types or abundance of corynomycolates could modulate the intensity or nature of the immune response plos.orgresearchgate.net.
Furthermore, altered corynomycolate profiles can impact bacterial growth rate and morphology nih.govontosight.airesearchgate.netbham.ac.uk. Studies involving phenotypic profiling of bacterial mutants, including those with alterations in cell wall synthesis, have revealed links between specific genes involved in these processes and various phenotypic traits nih.govnih.gov.
The specific phenotypic consequences depend on which genes in the complex mycolic acid biosynthetic pathway are affected and the resulting changes in the structure and abundance of different corynomycolate species nih.govnih.gov. Research utilizing techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) allows for the analysis of corynomycolate profiles and their correlation with observed phenotypes researchgate.netasm.org.
Here is a simplified representation of potential phenotypic consequences based on altered corynomycolate profiles:
| Alteration in Corynomycolate Profile | Potential Phenotypic Consequence |
| Reduced content or absence | Increased cell wall permeability, increased antibiotic susceptibility plos.orgnih.govresearchgate.net |
| Changes in saturation/chain length | Altered membrane fluidity, potential impact on stress resistance asm.org |
| Altered glycolipid composition (e.g., TMCM/TDCM ratio) | Modulation of host immune interactions researchgate.netfrontiersin.org |
| Changes in overall lipid profile | Altered growth rate, modified colony morphology nih.govresearchgate.netbham.ac.uk |
| Modified cell envelope structure | Impact on intracellular survival cabidigitallibrary.orguzh.ch |
These phenotypic changes highlight the critical multifaceted roles that corynomycolic acids play in the biology and pathogenesis of bacteria in the order Corynebacteriales.
Analytical and Methodological Approaches for Corynomycolic Acid Research
Extraction and Purification Techniques from Bacterial Cultures
The initial step in corynomycolic acid research involves their liberation from the bacterial cell wall. A common procedure begins with the saponification of whole bacterial cells using a strong alkaline solution, such as potassium hydroxide (B78521) in a methanol-water mixture, under heat. This process hydrolyzes the ester linkages that bind mycolic acids to the underlying arabinogalactan (B145846) layer of the cell wall.
Following saponification, the mixture is acidified, typically with hydrochloric acid, to protonate the mycolic acids, rendering them insoluble in the aqueous phase. The free mycolic acids are then extracted into an organic solvent, frequently n-hexane or a chloroform-methanol mixture. The organic phase, containing the mycolic acids and other cellular lipids, is collected and evaporated to yield a crude lipid extract. To further purify the corynomycolic acids from this complex mixture, the extract can be resuspended in a solvent like diethyl ether. This solution is then subjected to centrifugation to pellet insoluble materials, and the supernatant containing the purified mycolic acids is carefully collected.
Chromatographic Analysis
Chromatography is a cornerstone of this compound analysis, enabling the separation and identification of these molecules from complex mixtures. Different chromatographic techniques offer varying levels of resolution and are employed for distinct analytical purposes.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and effective method for the initial analysis and separation of corynomycolic acids. In this technique, whole-organism methanolysates are spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a solvent system, typically a non-polar mixture like hexane (B92381) and ethyl acetate. As the solvent moves up the plate, it carries the lipid components at different rates based on their polarity and interaction with the stationary phase. This differential migration results in the separation of mycolic acid methyl esters (MAMEs) from other cellular lipids. nih.govyoutube.com TLC is particularly useful for distinguishing true corynebacteria, which produce mycolic acids, from other coryneform bacteria that lack these compounds. nih.gov Furthermore, variations in the TLC patterns can provide preliminary differentiation between different genera, such as Corynebacterium, Nocardia, and Mycobacterium, based on the distinct mobility of their respective mycolic acids. nih.gov
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis
For a more detailed analysis of the molecular composition of corynomycolic acids, Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed. These techniques are highly sensitive and provide both qualitative and quantitative information about the different this compound species present in a sample.
Prior to analysis, the extracted corynomycolic acids are derivatized, most commonly into their methyl esters (MAMEs), to increase their volatility. In some cases, the free hydroxyl group is also silylated. The derivatized sample is then injected into the gas chromatograph. In GC, the volatile MAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column. This separation allows for the resolution of a complex mixture into its individual components, with each peak in the resulting chromatogram representing a different this compound species. nih.govnih.gov
When coupled with a mass spectrometer (GC-MS), each separated component is subsequently ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each molecule. This allows for the precise determination of the molecular weight and structural features of the individual this compound species, including their carbon chain lengths and the presence of double bonds. nih.govnih.gov Pyrolysis GC-MS is a variation of this technique where the mycolic acid methyl esters are thermally degraded into smaller, more volatile fragments before analysis, providing characteristic profiles useful for identification.
High-Performance Liquid Chromatography (HPLC) for Species Differentiation and Isomer Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of corynomycolic acids, offering high resolution and the ability to differentiate between closely related species and even isomers. In this method, the extracted and derivatized mycolic acids are separated on a column packed with a stationary phase, typically a reverse-phase C18 material. A gradient of organic solvents is used as the mobile phase to elute the different mycolic acid species based on their polarity and hydrophobic interactions with the stationary phase.
HPLC analysis of corynomycolic acids can generate characteristic profiles, or "fingerprints," that are highly specific for different Corynebacterium species. These profiles can be used as a chemotaxonomic tool for the rapid and reliable identification of this compound-containing bacteria. researchgate.net However, it is important to note that analytical reverse-phase HPLC alone may not provide complete structural information, as isomers with similar polarities can co-elute as a single peak. researchgate.net Despite this, the distinct patterns produced are valuable for species and group-level identification. researchgate.net
Spectroscopic Characterization Methods (for research purposes, not basic identification)
For in-depth structural elucidation of corynomycolic acids, particularly for research purposes beyond routine identification, various spectroscopic techniques are utilized. These methods provide detailed information about the molecular structure, functional groups, and stereochemistry of these complex lipids.
Mass spectrometry (MS), often coupled with chromatographic separation techniques like GC or HPLC, is fundamental for determining the molecular weight and elemental composition of corynomycolic acids. nih.govnih.gov High-resolution MS can provide highly accurate mass measurements, aiding in the determination of the molecular formula. Tandem MS (MS/MS) experiments involve the fragmentation of selected ions to yield structural information about the different components of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural analysis of corynomycolic acids. Both proton (¹H) and carbon-13 (¹³C) NMR can provide detailed information about the carbon skeleton and the location of functional groups, such as hydroxyl groups and double bonds. Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC), can be used to establish the connectivity between different atoms within the molecule, leading to a comprehensive structural assignment.
Mutagenesis and Genetic Engineering Approaches for Functional Studies
To understand the biological roles of corynomycolic acids and the functions of the genes involved in their biosynthesis, researchers employ a variety of mutagenesis and genetic engineering techniques. These approaches allow for the targeted disruption or modification of specific genes, enabling the study of the resulting phenotypic changes.
One common approach is gene knockout or gene deletion , where a specific gene involved in the this compound biosynthetic pathway is inactivated or removed from the bacterial genome. This is often achieved through homologous recombination, where a selectable marker gene replaces the target gene. The resulting mutant strain can then be analyzed for changes in its this compound profile and other physiological characteristics, providing insights into the function of the deleted gene. For example, the inactivation of genes presumed to be involved in mycolic acid synthesis has been used to deduce the correlation between genetic and physiological changes.
Mutational analysis involves the creation of single or multiple mutations within a gene of interest. This can be done to identify essential genes, as some genes involved in this compound biosynthesis, such as cmt4, have been found to be essential for the viability of Corynebacterium glutamicum. nih.gov In such cases, conditional mutants can be generated where the expression of the essential gene can be controlled.
More recently, CRISPR interference (CRISPRi) has emerged as a powerful tool for the targeted repression of gene expression in Corynebacterium glutamicum. This technique uses a deactivated Cas9 (dCas9) protein guided by a single-guide RNA (sgRNA) to bind to a specific gene promoter, blocking transcription. CRISPRi allows for the tunable and reversible knockdown of gene expression without altering the genomic sequence, facilitating the study of essential genes and the metabolic engineering of pathways involving corynomycolic acids.
These genetic and molecular approaches, combined with the analytical techniques described above, provide a comprehensive toolkit for the investigation of corynomycolic acids, from their basic chemical structure to their complex biological functions.
Genetic and Mutational Analyses of Corynomycolic Acid Biosynthesis and Function
Identification of Genes Essential for Corynomycolate Synthesis
The biosynthesis of corynomycolic acids is a multi-step process involving fatty acid synthesis (FAS-I and FAS-II pathways) and a polyketide synthase (Pks13) for the final condensation step. Identifying the genes encoding the enzymes and proteins involved is crucial for understanding the regulatory mechanisms and potential targets for therapeutic intervention.
Several genes have been identified as essential or playing significant roles in corynomycolate synthesis and transport in Corynebacterium glutamicum, a widely used model organism. These include genes involved in the synthesis and export of mycolic acids and in trehalose (B1683222) corynomycolate biosynthesis. asm.org Key enzymes and proteins implicated through genetic studies include acyl-CoA carboxylases (AccD2, AccD3, AccBC, AccE), an acyl-AMP ligase (FadD32), a unique condensase, a mycolate reductase (CmrA), mycolyltransferases (e.g., those encoded by cop1, cmt1, cmt2), and membrane proteins of the MmpL family (e.g., NCgl0228 and NCgl2769 in C. glutamicum). asm.orguni-bielefeld.de
Recent studies have also highlighted the importance of proteins involved in the modification and transport of trehalose corynomycolates (TMCMs). For instance, the membrane acetyltransferase TmaT (NCgl2759) is required for the acetylation of trehalose monohydroxycorynomycolate (hTMCM), a modification that promotes its transport across the inner membrane. researchgate.netmdpi.commicrobiologyresearch.org A putative methyltransferase, MtrP (NCgl2764), and the membrane protein MmpA (NCgl2761) have also been identified as being required for efficient transport of the Corynebacterium TMM equivalent. researchgate.netmdpi.com Deletion of the C. glutamicum gene NCgl2761 (homologous to Rv0226c in Mycobacterium tuberculosis) abolished the synthesis of acetylated hTMCM (AcTMCM), leading to the accumulation of hTMCM in the inner membrane and reduced synthesis of trehalose dihydroxycorynomycolate (h2TDCM). researchgate.net
Transposon mutagenesis studies have been effective in identifying essential genes. For example, studies in C. glutamicum identified insertions in the gene ort-cg1246 that resulted in a significant decrease in TMM. biorxiv.org
Phenotypic Characterization of Corynomycolate-Deficient Mutants
Mutants deficient in corynomycolate synthesis or transport exhibit a range of phenotypes that underscore the importance of these lipids for bacterial physiology and cell envelope integrity.
Mutant strains deficient in mycolic acid production often exhibit altered colony morphology. capes.gov.br In C. glutamicum, mutants lacking specific genes involved in corynomycolate metabolism show striking cell wall similarities, such as the failure to produce AcTMCM and the accumulation of hTMCM and ketoTMCM in the inner membrane fraction. nih.gov These mutants also display markedly reduced kinetics of synthesis of h2TDCM. nih.gov
Defects in cell wall synthesis and integrity in corynebacterial mutants characteristically lead to increased sensitivity to antibiotics. nih.gov For low-molecular-weight antibiotics, a C. glutamicum ΔNCgl2764 mutant, deficient in a putative methyltransferase required for AcTMCM synthesis and transport, displayed significantly larger zones of inhibition compared to the wild-type strain. nih.gov
Mutations affecting corynomycolate synthesis can also impact growth. Loss of the NCgl2764 gene in C. glutamicum affects growth, resulting in smaller colonies and an extended lag phase in liquid culture, although the final cell density may be comparable to the wild type. nih.gov A similar growth phenotype was observed upon loss of tmaT. nih.gov
Furthermore, inactivation of the csp1 gene, encoding the mycoloyltransferase PS1 in C. glutamicum, resulted in a 50% decrease in cell wall corynomycolate content, alteration of cell envelope permeability, decreased trehalose dicorynomycolate content, accumulation of trehalose monocorynomycolate, and the appearance of 6-corynomycoloylglucose. nih.gov
Studies on cmpL mutants in C. glutamicum, deficient in mycolate transport proteins, showed accumulation of large amounts of TMCM, free fatty acids, and corynomycolates. researchgate.net An unknown corynomycolate-containing lipid also accumulated in these mutants. researchgate.net
Functional Complementation Studies
Functional complementation is a powerful genetic technique used to confirm the role of a mutated gene by introducing a functional copy of the gene and observing the restoration of the wild-type phenotype. These studies have been essential in validating the involvement of specific genes in corynomycolate biosynthesis and function.
Complementation with the NCgl2761 gene (encoding MmpA) in a C. glutamicum ΔNCgl2761 mutant restored the hTMCM:h2TDCM ratio, confirming its role in hTMCM acetylation and membrane transport. researchgate.net Similarly, complementation of the csp1-inactivated mutant of C. glutamicum with the csp1 gene fully restored the wild-type phenotype, including normal cell wall corynomycolate content and permeability. nih.gov
Complementation studies using mycobacterial genes in corynebacterial mutants have also provided insights into the functional equivalence of homologous proteins. Complementation of the csp1-inactivated mutant with different fbp genes (encoding Antigen 85 complex proteins in M. tuberculosis) restored normal cell wall corynomycolate content and permeability, indicating that these mycobacterial proteins can transfer corynomycoloyl residues onto the cell wall arabinogalactan (B145846) in C. glutamicum. nih.gov However, they did not affect the fate of trehalose corynomycolates or the occurrence of glucose corynomycolate, suggesting some differences in substrate specificity or function compared to the corynebacterial PS1. nih.gov
Unexpectedly, complementation with non-functional proteins in a Δcg1246 mutant strain of C. glutamicum fully restored the defect in TMM, suggesting that in vivo, the phosphatase activity of Cg1246 might not be directly involved in mycolic acid biosynthesis. researchgate.net
Insights from Comparative Genomics on Corynomycolate Presence/Absence
Comparative genomics has provided valuable insights into the distribution of genes involved in corynomycolate synthesis across different species within the Corynebacteriales and has helped to understand the genetic basis for the presence or absence of these lipids.
Large-scale comparative genomics studies on representative strains of Corynebacterium and Turicella have shown that species lacking mycolic acids often lack key genes associated with the condensation and maturation of mycolic acids. researchgate.net This supports the chemotaxonomic classification of these bacteria based on the presence or absence of mycolic acids. researchgate.net For example, three genes known to play an essential role in mycolic acid biosynthesis were found to be absent in Turicella and some mycolate-less Corynebacterium species, explaining their lack of mycolic acids. researchgate.net
However, comparative genomics can also reveal exceptions. Interestingly, Corynebacterium ciconiae, which is reported to lack mycolic acids, appears to possess all the genes required for mycolic acid biosynthesis, suggesting that the absence of mycolates in this species might be due to regulatory mechanisms or other factors not directly related to the presence of the biosynthetic genes themselves. researchgate.net
Comparative genomics also allows for the identification of conserved gene loci involved in cell wall synthesis across different species, such as the locus containing tmaT, mtrP, and mmpA, which is highly conserved in mycobacteria and corynebacteria and is important for cell wall synthesis. mdpi.com Analyzing the presence or absence of these conserved genes in different species can provide clues about their potential to synthesize and transport corynomycolates.
Comparative analyses of the cell wall core biosynthesis pathways, such as the arabinogalactan structure, between mycolated pathogens like M. tuberculosis and Corynebacterium diphtheriae have also provided comparative insights into the potential for corynomycolate deposition. oup.com Differences in the linkage profiles of arabinogalactan, such as the absence of specific linkages in C. diphtheriae, may result in a less elaborate motif for corynomycolate deposition compared to mycobacteria. oup.com
These comparative genomic approaches, coupled with experimental validation through mutational analyses, are crucial for a comprehensive understanding of the genetic determinants underlying corynomycolic acid biosynthesis and their diverse roles across the Corynebacteriales.
Comparative and Evolutionary Perspectives of Mycolic Acids
Distinctions Between Corynomycolic Acids and Mycolic Acids from Other Genera (e.g., Mycobacterium, Nocardia)
The primary distinction between corynomycolic acids and mycolic acids from Mycobacterium and Nocardia lies in their carbon chain length. Corynomycolic acids are generally the shortest among the mycolic acids found in these genera, typically ranging from C20 to C38 carbon atoms in length. cabidigitallibrary.orgnih.govscispace.com In contrast, mycolic acids from Nocardia species are longer, commonly ranging from C40 to C60, while mycobacterial mycolic acids are the longest, typically containing 60 to 90 carbon atoms. nih.govannualreviews.org Some studies indicate even longer chains in mycobacteria, up to C100. plos.org
Beyond chain length, there are differences in the types and positions of functional groups present in the meromycolate chain (the longer alkyl chain). While mycolic acids from Mycobacterium species exhibit significant chemical diversity with various oxygen functions, cyclopropane (B1198618) rings, and points of unsaturation, corynomycolic acids are generally simpler in structure, often consisting of homologous series with varying numbers of double bonds. cabidigitallibrary.orgoup.comresearchgate.net For example, mycobacterial mycolic acids can include α-mycolates, methoxymycolates, and ketomycolates, each characterized by distinct functional groups. researchgate.net Corynomycolic acids, such as those from Corynebacterium diphtheriae, contain 30–36 carbon atoms and may have a non-reduced β-keto group, although C. diphtheriae does reduce its corynomycolates to form a β-OH group. oup.com
These differences in chain length and functionalization contribute to variations in the physical properties of the mycolic acid layer in the cell wall, impacting factors such as fluidity and permeability. oup.comuni-muenchen.de The distinct mycolic acid profiles serve as valuable tools for the chemotaxonomic differentiation of these closely related genera. nih.govplos.orgmicrobiologyresearch.orgnih.gov
| Genus | Typical Mycolic Acid Chain Length (Carbon Atoms) | Key Structural Features |
| Corynebacterium | C20–C38 cabidigitallibrary.orgnih.govscispace.com | Relatively simple, can have double bonds, β-hydroxy or β-keto (often reduced) cabidigitallibrary.orgoup.com |
| Nocardia | C40–C60 nih.govannualreviews.org | Longer than corynomycolic acids, varying unsaturation microbiologyresearch.org |
| Mycobacterium | C60–C90 (up to C100) nih.govannualreviews.orgplos.org | Longest chain length, diverse functional groups (methoxy, keto, cyclopropane, unsaturation) oup.comresearchgate.net |
Evolutionary Divergence of Mycolic Acid Biosynthesis Pathways in Actinobacteria
The biosynthesis of mycolic acids in Actinobacteria is a complex process involving two fatty acid synthase systems: a eukaryotic-like multifunctional Type I Fatty Acid Synthase (FAS-I) and a bacterial Type II Fatty Acid Synthase (FAS-II). oup.comnih.govresearchgate.net The evolutionary history of these pathways in Actinobacteria is unique and has diverged significantly among different genera. oup.compnas.org
In Corynebacterium, the FAS-I system is primarily responsible for de novo fatty acid biosynthesis, and genes encoding FAS-II components are largely absent. oup.com This suggests an evolutionary reliance on the FAS-I system for producing the relatively shorter corynomycolic acids. oup.com
Mycobacterium, in contrast, possesses both FAS-I and FAS-II systems. oup.comnih.gov FAS-I initiates de novo synthesis of shorter acyl-CoAs (C16-C18 and C24-C26), while the FAS-II system is specifically adapted to elongate these products to form the very long meromycolic chains characteristic of mycobacterial mycolic acids. oup.comnih.govresearchgate.net This coexistence and specialization of both systems in Mycobacterium reflect an evolutionary trajectory enabling the synthesis of significantly longer and more complex mycolic acids. oup.com
The divergence in mycolic acid chain length and functionalization is a result of the evolution of specific enzymes involved in the biosynthetic pathways, including fatty acyl synthases, cyclopropanation enzymes, and other multi-enzyme complexes. plos.org Comparative genomic analyses have provided insights into the evolution of these pathways, suggesting events such as lateral gene transfer, gene duplication, and adaptive evolution have shaped the mycolic acid synthesis machinery in different actinobacterial lineages. pnas.orgnih.gov For instance, some protein families involved in fatty acid biosynthesis in Actinobacteria show a closer relationship to those in α-proteobacteria, potentially indicating ancient gene transfer events. pnas.org The presence or absence of specific genes, such as those essential for mycolic acid biosynthesis, can even be used in taxonomic classification. frontiersin.org
Cross-Genus Functional Analogies of Cell Wall Lipids
Despite the structural differences in their mycolic acids, the CMNR group of Actinobacteria shares functional analogies related to their complex lipid-rich cell walls. cabidigitallibrary.orgnih.gov The mycolic acid layer, regardless of the specific mycolic acid type, forms an outer permeability barrier that is functionally analogous to the outer membrane of Gram-negative bacteria. cabidigitallibrary.orgnih.govresearchgate.netoup.com
This mycolic acid-containing layer significantly impacts the permeability of the cell wall to various substances, including nutrients and antibiotics. plos.orgresearchgate.net The hydrophobic nature of the mycolic acid layer contributes to the intrinsic resistance observed in many of these bacteria towards a wide range of antimicrobial agents. cabidigitallibrary.orgplos.orgresearchgate.net The length and structure of the mycolic acids influence the fluidity and effectiveness of this barrier. oup.comuni-muenchen.de
Furthermore, cell wall lipids, including mycolic acids and associated glycolipids like trehalose (B1683222) monomycolate (TMM) and trehalose dimycolate (TDM), play crucial roles in host-pathogen interactions for pathogenic members of this group, such as Mycobacterium tuberculosis and Corynebacterium diphtheriae. cabidigitallibrary.orgplos.orgnih.govesmed.org These lipids can modulate host immune responses and contribute to virulence by affecting processes like phagocytosis and intracellular survival. cabidigitallibrary.orgnih.gov While the specific mechanisms and the exact roles of different mycolic acid structures in these interactions may vary between genera, the overarching function of the lipid-rich cell envelope as a critical interface with the environment and host is a shared characteristic. cabidigitallibrary.orgnih.govesmed.org
| Genus | Cell Wall Lipid Layer Analogy | Key Functions |
| Corynebacterium | Outer permeability barrier (mycomembrane) plos.orgnih.gov | Reduced permeability to substances, host interaction, virulence factor cabidigitallibrary.orgnih.govresearchgate.net |
| Nocardia | Outer permeability barrier (mycomembrane) plos.org | Reduced permeability, contributes to resistance researchgate.net |
| Mycobacterium | Outer permeability barrier (mycomembrane) plos.orgnih.gov | Reduced permeability, high resistance to antibiotics, crucial for virulence and survival within host cells cabidigitallibrary.orgresearchgate.netresearchgate.net |
Future Research Directions and Antimicrobial Target Potential
Elucidating Undiscovered Enzymatic Steps and Regulatory Networks
While the core pathway of corynomycolic acid biosynthesis is known, there are still undiscovered enzymatic steps and the regulatory networks controlling this process are not fully elucidated. Research is needed to identify and characterize all enzymes involved, particularly those responsible for specific modifications or the channeling of precursors. Understanding the transcriptional and post-transcriptional regulation of genes involved in corynomycolate synthesis is also a key area for future investigation. Although Corynebacterium species utilize a FAS-I system and lack a FasRMT homologue found in mycobacteria, indicating a different evolutionary path for regulating this metabolism, a transcriptional regulator of fas genes in Corynebacterium has been described. nih.gov Further research into these regulatory proteins and the signals they sense is necessary for a complete understanding of how Corynebacterium finely controls lipid metabolism and its interaction with other pathways. nih.govresearchgate.net
Structural Biology of Key Biosynthetic Enzymes
Determining the three-dimensional structures of key enzymes in the this compound biosynthetic pathway is essential for understanding their reaction mechanisms and for structure-based drug design. oup.com Enzymes like Pks13, which catalyzes the final condensation step, and reductases such as CmrA, are particularly important targets for structural studies. pnas.orgnih.govmdpi.comresearchgate.net Structural information can reveal active site details, substrate binding modes, and potential allosteric sites, providing valuable insights for the rational design of inhibitors.
Mechanistic Studies of Corynomycolate-Host Interactions
The precise mechanisms by which corynomycolates and the mycomembrane interact with the host immune system and contribute to pathogenicity require further investigation. While it is known that components of the mycomembrane are crucial for interaction with host cells, the specific roles of different corynomycolate species and associated glycolipids (like TMCM and TDCM) in modulating host responses, such as macrophage activation and phagosome maturation, need to be fully elucidated. nih.govresearchgate.netplos.orgnih.govsemanticscholar.org Research into how these lipids are recognized by host receptors and the downstream signaling pathways they trigger will provide a better understanding of Corynebacterium pathogenesis and potentially identify new targets for therapeutic intervention.
This compound Biosynthesis as a Target for Antimicrobial Development
The essential nature of the mycomembrane for the survival and virulence of many Corynebacterium species makes its biosynthesis an attractive target for the development of new antimicrobial agents. pnas.orglookchem.comgerli.com Disrupting the synthesis or assembly of corynomycolic acids can compromise cell wall integrity, increase susceptibility to host defenses and existing antibiotics, and impair bacterial growth. plos.orgplos.orgresearchgate.net
Identification and Characterization of Inhibitors
Identifying and characterizing compounds that specifically inhibit enzymes in the this compound biosynthetic pathway is a promising strategy for developing novel antibiotics. pnas.orgnih.govnih.gov High-throughput screening of chemical libraries can be employed to find lead compounds that target key enzymes like Pks13, FadD32, or enzymes involved in precursor synthesis. pnas.orgnih.govnih.gov Detailed biochemical and structural studies of these inhibitors in complex with their targets are necessary to understand their mechanism of action and guide the design of more potent and specific analogs. For example, studies on inhibitors targeting mycolic acid biosynthesis in Mycobacterium tuberculosis, such as isoniazid (B1672263) and ethionamide (B1671405) which target InhA, provide precedents for this approach. nih.govresearchgate.net
Strategies for Disrupting Mycomembrane Assembly
Beyond inhibiting biosynthesis, strategies aimed at disrupting the assembly and transport of corynomycolates to form the mycomembrane are also being explored. This includes targeting enzymes involved in linking corynomycolates to arabinogalactan (B145846) or trehalose (B1683222), as well as proteins responsible for transporting these lipids to the outer membrane. mdpi.comasm.org For instance, enzymes involved in arabinogalactan synthesis, such as arabinofuranosyltransferases, are crucial for providing the anchoring points for mycolic acids, and their disruption can affect mycomembrane stability. asm.org Similarly, proteins like MmpA have been implicated in the transport of trehalose corynomycolates, and targeting such transporters could interfere with mycomembrane formation. mdpi.com Understanding the complex process of mycomembrane assembly and identifying essential steps in this pathway can reveal new vulnerabilities for therapeutic intervention. plos.orgnih.govbiorxiv.org
Q & A
Q. What experimental methods are commonly used to characterize corynomycolic acid’s structural properties?
this compound, a key component of the cell envelope in Corynebacterium species, is typically analyzed using gas chromatography-mass spectrometry (GC-MS) for chain length determination and nuclear magnetic resonance (NMR) for stereochemical configuration. Researchers should cross-validate results with X-ray crystallography when studying interactions with host cells, as seen in studies on C. diphtheriae macrophage interactions .
Q. How do researchers isolate corynomycolic acids from bacterial cell walls?
Isolation involves mechanical disruption of bacterial cells (e.g., bead-beating), followed by solvent extraction using chloroform-methanol mixtures. Acid hydrolysis is then applied to cleave ester bonds. Purity is confirmed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Protocols should include negative controls (e.g., mutant strains lacking mycolic acid biosynthesis genes) to confirm specificity .
Q. What is the role of corynomycolic acids in bacterial pathogenicity?
Corynomycolic acids contribute to membrane rigidity and immune evasion. For example, studies using C. diphtheriae knockout strains revealed their dispensability in phagolysosome maturation inhibition but highlighted their role in biofilm formation. Researchers should design comparative assays (wild-type vs. mutant strains) to assess virulence in animal models or cell cultures .
Advanced Research Questions
Q. How can genomic data resolve contradictions in this compound biosynthesis pathways?
Comparative genomics of Corynebacterium strains (e.g., cutaneous vs. respiratory isolates) identifies conserved gene clusters (e.g., accD, fas genes) linked to mycolic acid synthesis. Discrepancies in pathway annotations (e.g., missing synteny in enoyl-CoA hydratase homologs) require functional validation via CRISPR interference or heterologous expression in model organisms like E. coli .
Q. What methodological challenges arise when studying this compound’s interaction with host cells?
Challenges include distinguishing host lipid interference during co-culture experiments. Researchers should use isotopic labeling (e.g., ¹³C-labeled mycolic acids) combined with fluorescence microscopy to track bacterial uptake and localization. Contradictory findings on phagolysosome inhibition necessitate multi-omics approaches (transcriptomics, lipidomics) to identify compensatory virulence mechanisms .
Q. How do researchers address conflicting data on the dispensability of corynomycolic acids in virulence?
Contradictions may stem from strain-specific adaptations or experimental conditions (e.g., in vitro vs. in vivo models). To resolve this, replicate studies using standardized protocols (e.g., consistent macrophage cell lines, infection durations) and include complementary assays like lipidomic profiling to detect subtle structural variations .
Methodological Guidance
Q. What statistical approaches are suitable for analyzing this compound biosynthesis data?
Multivariate analysis (e.g., PCA) is recommended for lipidomic datasets to identify clustering patterns. For gene expression data (e.g., RNA-seq of biosynthesis genes), use differential expression tools (DESeq2, edgeR) with false discovery rate (FDR) correction. Report uncertainties in chain length measurements using standard deviation across biological replicates .
Q. How to design a reproducible experiment for studying this compound’s role in antibiotic resistance?
Combine minimum inhibitory concentration (MIC) assays with lipid profile analysis. Include controls for efflux pump activity (e.g., efflux inhibitors) and validate findings using genetic complementation. Follow guidelines for reporting experimental details (e.g., solvent concentrations, incubation times) to ensure reproducibility .
Data Presentation and Validation
Q. What are best practices for presenting this compound data in publications?
Use tables to summarize chain length distributions (e.g., C28–C36) and figures for biosynthesis pathways. Raw NMR/GC-MS spectra should be included in supplementary materials. For structural models, provide PDB IDs or computational parameters (e.g., force fields used in molecular dynamics simulations) .
Q. How to validate novel findings in this compound research?
Independent validation via orthogonal methods is critical. For example, if a novel biosynthesis gene is identified, confirm its role using gene knockout followed by lipidomic profiling. Collaborate with structural biology labs to validate 3D models through cryo-EM or crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
